molecular formula C14H10F2N2O3 B15343240 N-(2,6-Difluorobenzoyl)-3-methyl-6-nitroanilide

N-(2,6-Difluorobenzoyl)-3-methyl-6-nitroanilide

Cat. No.: B15343240
M. Wt: 292.24 g/mol
InChI Key: KAWHXTSVWWCXAJ-UHFFFAOYSA-N
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Description

N-(2,6-Difluorobenzoyl)-3-methyl-6-nitroanilide is a chemical compound characterized by its unique structure, which includes a difluorobenzoyl group attached to a 3-methyl-6-nitroanilide moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,6-difluorobenzoyl chloride and 3-methyl-6-nitroaniline.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran. The reaction temperature is maintained at around 0°C to room temperature.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Major Products Formed:

  • Oxidation: Various oxidized derivatives depending on the specific conditions.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: N-(2,6-Difluorobenzoyl)-3-methyl-6-nitroanilide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases. Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2,6-Difluorobenzoyl)-3-methyl-6-nitroanilide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • N-(2,6-Difluorobenzoyl)-N'-phenylurea

  • N-(2,6-Difluorobenzoyl)-N'-methylurea

  • N-(2,6-Difluorobenzoyl)-N'-ethylurea

Uniqueness: N-(2,6-Difluorobenzoyl)-3-methyl-6-nitroanilide stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.

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Properties

Molecular Formula

C14H10F2N2O3

Molecular Weight

292.24 g/mol

IUPAC Name

2,6-difluoro-N-(5-methyl-2-nitrophenyl)benzamide

InChI

InChI=1S/C14H10F2N2O3/c1-8-5-6-12(18(20)21)11(7-8)17-14(19)13-9(15)3-2-4-10(13)16/h2-7H,1H3,(H,17,19)

InChI Key

KAWHXTSVWWCXAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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